TLR2/6 vs. TLR2/1 Heterodimer Selectivity: Pam2CSK4 Exhibits ~275-Fold Higher Potency for TLR2/6
Pam2CSK4 demonstrates profound selectivity for the TLR2/6 heterodimer compared to TLR2/1. In human receptor reporter assays, the EC50 for TLR2/6 activation is 0.015 ng/ml, while the EC50 for TLR2/1 activation is 4.12 ng/ml, representing a 275-fold difference in potency . This is in stark contrast to Pam3CSK4, which is a potent TLR2/1 agonist with an EC50 of 0.47 ng/ml and exhibits minimal activity at TLR2/6 [1].
| Evidence Dimension | EC50 for TLR2/6 vs. TLR2/1 activation |
|---|---|
| Target Compound Data | TLR2/6 EC50 = 0.015 ng/ml; TLR2/1 EC50 = 4.12 ng/ml |
| Comparator Or Baseline | Pam3CSK4: TLR2/1 EC50 = 0.47 ng/ml (TLR2/6 activity negligible) |
| Quantified Difference | 275-fold selectivity for TLR2/6 over TLR2/1 for Pam2CSK4 |
| Conditions | Human TLR2/6 and TLR2/1 reporter assays in HEK293 cells |
Why This Matters
This data confirms Pam2CSK4 is the appropriate tool for selectively interrogating TLR2/6-mediated signaling, whereas Pam3CSK4 is the appropriate tool for TLR2/1-mediated signaling; using the wrong agonist will lead to erroneous conclusions about pathway contributions.
- [1] Anjiechem. Pam3CSK4 Product Page. View Source
